molecular formula C17H10O3S4 B14147663 4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one CAS No. 68494-09-7

4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one

Cat. No.: B14147663
CAS No.: 68494-09-7
M. Wt: 390.5 g/mol
InChI Key: YBMZMXJCCRAARS-UHFFFAOYSA-N
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Description

4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one is a chemical compound with the molecular formula C17H10O2S5 It is known for its unique structure, which includes two benzoylsulfanyl groups attached to a 1,3-dithiol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one typically involves the reaction of benzoyl chloride with 4,5-dimercapto-1,3-dithiol-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one involves its interaction with molecular targets through its benzoylsulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one is unique due to the presence of benzoylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for forming covalent bonds with biomolecules, making it valuable for various applications .

Properties

CAS No.

68494-09-7

Molecular Formula

C17H10O3S4

Molecular Weight

390.5 g/mol

IUPAC Name

S-(5-benzoylsulfanyl-2-oxo-1,3-dithiol-4-yl) benzenecarbothioate

InChI

InChI=1S/C17H10O3S4/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H

InChI Key

YBMZMXJCCRAARS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=C(SC(=O)S2)SC(=O)C3=CC=CC=C3

Origin of Product

United States

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